molecular formula C9H18 B102497 Cyclohexane, 1-ethyl-3-methyl-, cis- CAS No. 19489-10-2

Cyclohexane, 1-ethyl-3-methyl-, cis-

Cat. No. B102497
CAS RN: 19489-10-2
M. Wt: 126.24 g/mol
InChI Key: UDDVMPHNQKRNNS-DTWKUNHWSA-N
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Description

“Cyclohexane, 1-ethyl-3-methyl-, cis-” is a type of cyclohexane, a class of organic compounds found in nature that contain rings of carbon atoms . The IUPAC name for this compound is "(1S,3R)-1-Ethyl-3-methylcyclohexane" . It has a molecular formula of C9H18 .


Synthesis Analysis

The synthesis of substituted cyclohexanes like “Cyclohexane, 1-ethyl-3-methyl-, cis-” involves adding substituents to a cyclohexane ring . The two possible chair conformations created during a ring flip are not equally stable . For example, in the case of methylcyclohexane, the conformation where the methyl group is in the equatorial position is more stable than the axial conformation .


Molecular Structure Analysis

The molecular structure of “Cyclohexane, 1-ethyl-3-methyl-, cis-” is characterized by a cyclohexane ring with an ethyl group attached to one carbon atom and a methyl group attached to a different carbon atom . The “cis-” designation indicates that these two substituents are on the same side of the cyclohexane ring .


Chemical Reactions Analysis

The chemical reactions involving “Cyclohexane, 1-ethyl-3-methyl-, cis-” are likely to be influenced by the steric interactions between the substituents and the cyclohexane ring . These interactions can affect the stability of the different conformations of the molecule .


Physical And Chemical Properties Analysis

“Cyclohexane, 1-ethyl-3-methyl-, cis-” has a molecular weight of 126.2392 . Other physical and chemical properties such as boiling point, vapor pressure, and density would need to be determined experimentally.

Scientific Research Applications

Asymmetrization and Enantiomer Production

  • Asymmetrization of cis-3,5-dihydroxy-1-(methoxycarbonyl)cyclohexane and its homologues, including cyclohexane derivatives, has been achieved through lipase-catalyzed processes. This method is effective for producing enantiomerically pure monoacylated derivatives (Zhao et al., 2000).

Photochemical Studies

  • Photochemical studies have shown trans-cis isomerization and photodimerization in cyclohexane systems. This includes the study of the trans-cis isomerization of methyl 3-(1- and 2-naphthyl)acrylate and related cyclohexane derivatives (Tanaka et al., 1979).

Catalysis in Organic Synthesis

  • Cyclohexane derivatives, including cis-1,2-cyclohexanediol, are utilized as ligands in catalytic systems, notably in copper-catalyzed cross-coupling reactions. These systems have shown high efficiency and versatility in synthesizing various organic compounds, including vinyl sulfides (Kabir et al., 2010).

Mass Spectrometry Analysis

  • Cyclohexene derivatives, including cis-4-cyclohexene-1,2-dicarboximide and its N-substituted derivatives, have been analyzed using mass spectrometry. This research provides insights into the mass spectral characteristics of these compounds (Mitchell & Waller, 1970).

Conformational Energy Studies

  • The conformational free energy differences in cyclohexane derivatives, such as cis-1-ethyl-4-methylcyclohexane, have been studied to understand their thermodynamic properties. These studies provide valuable information about the molecular behavior of cyclohexane compounds (Booth & Everett, 1980).

Structural and Conformational Analysis

  • X-ray crystallography and theoretical calculations have been used to study the structural and conformational aspects of cyclohexane derivatives, including cis- and trans-1-(indol-3-yl)-4-methyl cyclohexane. Such studies contribute to the understanding of conformational preferences and electronic effects in these molecules (Huchet et al., 2016).

Photocyclization Studies

  • Photocyclization reactions of cyclohexane derivatives have been examined, providing insights into photochemical processes and mechanisms involved in these compounds. Such studies are significant for understanding light-induced chemical transformations (Bortolus et al., 2004).

Safety And Hazards

Cyclohexane and its derivatives are generally considered hazardous. They are flammable liquids and may cause skin and eye irritation. They may also be harmful if swallowed and can cause drowsiness or dizziness .

properties

IUPAC Name

(1S,3R)-1-ethyl-3-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDVMPHNQKRNNS-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@H](C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane, 1-ethyl-3-methyl-, cis-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane, 1-ethyl-3-methyl-, cis-
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Citations

For This Compound
1
Citations
Z Yang, B Luo, R Shu, Z Zhong, Z Tian, C Wang… - Fuel, 2022 - Elsevier
Hydrodeoxygenation (HDO) is an indispensable reaction in the field of fuel and chemical production, and the synergistic effect of metal–acid sites in the catalyst makes great influence to …
Number of citations: 13 www.sciencedirect.com

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